2-Bromo-4-(chloromethyl)thiazole
Overview
Description
2-Bromo-4-(chloromethyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is notable for its bromine and chloromethyl substituents, which confer unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2-Bromo-4-(chloromethyl)thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The primary targets of thiazole derivatives can vary depending on the specific compound and its functional groups.
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological processes, including inflammation, microbial growth, and tumor growth
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial and antitumor effects
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(chloromethyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile intermediate in synthetic chemistry . It has been observed to interact with enzymes involved in antimicrobial and anticancer activities, potentially inhibiting or activating these enzymes to exert its effects . The interactions are often characterized by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses such as proliferation, apoptosis, and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . It may also interact with DNA or RNA, leading to changes in gene expression. The molecular mechanism often involves the formation of stable complexes between this compound and its target molecules, resulting in the modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it may degrade when exposed to light, heat, or certain chemical environments . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including organ damage, altered physiological functions, and even mortality . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, where it may accumulate in specific tissues or organelles . The distribution pattern is influenced by factors such as the compound’s lipophilicity, molecular size, and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects . The localization is essential for its activity, as it ensures that the compound reaches its target sites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)thiazole typically involves the bromination of 4-(chloromethyl)thiazole. One common method includes the reaction of 4-(chloromethyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chloromethyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromine or chloromethyl groups can yield different thiazole derivatives with altered properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the bromine or chloromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazole derivative, while oxidation can produce a thiazole sulfoxide or sulfone.
Scientific Research Applications
2-Bromo-4-(chloromethyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into thiazole derivatives has shown promise in the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole: Similar in structure but lacks the chloromethyl group, leading to different reactivity and applications.
4-(Chloromethyl)thiazole:
2-Chloro-4-(bromomethyl)thiazole: An isomer with reversed positions of the bromine and chlorine atoms, resulting in distinct reactivity.
Uniqueness
2-Bromo-4-(chloromethyl)thiazole is unique due to the presence of both bromine and chloromethyl groups, which confer a combination of reactivity and stability
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHYQHMKJIRRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586053 | |
Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-77-6 | |
Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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